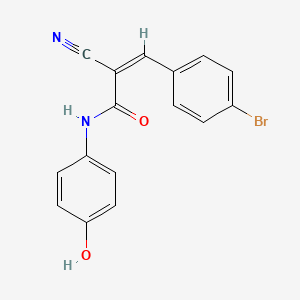
N-(3-methylphenyl)-5-nitro-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has been used in both human and veterinary medicine. Furazolidone has been shown to have broad-spectrum antimicrobial activity, making it useful in the treatment of a variety of bacterial and protozoal infections.
作用機序
The exact mechanism of action of Furazolidone is not well understood, but it is believed to work by inhibiting bacterial and protozoal enzymes involved in energy metabolism. This leads to a decrease in ATP production, which ultimately results in the death of the microorganism. Furazolidone has been shown to be effective against both aerobic and anaerobic bacteria, making it a useful broad-spectrum antimicrobial agent.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This has led to the use of Furazolidone in the treatment of depression and anxiety disorders. Furazolidone has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of various infections.
実験室実験の利点と制限
Furazolidone has a number of advantages and limitations for use in laboratory experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for the treatment of a wide range of infections. Another advantage is its relatively low cost and availability. However, Furazolidone has a number of limitations, including its potential toxicity to humans and animals. It can also be difficult to obtain in pure form, which can make it difficult to use in laboratory experiments.
将来の方向性
There are a number of future directions for research involving Furazolidone. One area of research is the development of new formulations and delivery methods for Furazolidone, which could improve its efficacy and reduce its potential toxicity. Another area of research is the development of new antimicrobial agents based on the structure of Furazolidone. Finally, further research is needed to better understand the mechanism of action of Furazolidone and its potential use in the treatment of various infections.
合成法
The synthesis of Furazolidone involves the reaction of 3-methyl-4-nitrophenol with furfural in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield Furazolidone. The synthesis of Furazolidone has been well documented in the literature, and the process is relatively straightforward.
科学的研究の応用
Furazolidone has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of bacteria and protozoa. It has been used in the treatment of various infections, including urinary tract infections, gastrointestinal infections, and respiratory infections. Furazolidone has also been studied for its potential use in the treatment of Helicobacter pylori infections, which are a major cause of peptic ulcers.
特性
IUPAC Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPHPQCJKBPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)
![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)

![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)